molecular formula C15H10Cl2N2O B13108782 6-(Benzyloxy)-2,4-dichloroquinazoline

6-(Benzyloxy)-2,4-dichloroquinazoline

Katalognummer: B13108782
Molekulargewicht: 305.2 g/mol
InChI-Schlüssel: UNIDHUMJWBKEAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Benzyloxy)-2,4-dichloroquinazoline is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. The presence of benzyloxy and dichloro substituents on the quinazoline core imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2,4-dichloroquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-dichloroquinazoline.

    Benzyloxy Substitution: The introduction of the benzyloxy group is achieved through a nucleophilic substitution reaction. This involves reacting 2,4-dichloroquinazoline with benzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Benzyloxy)-2,4-dichloroquinazoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzyloxy group can be oxidized to a benzoate group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding 2,4-dichloroquinazoline.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Substituted quinazolines with various functional groups.

    Oxidation: Benzoate derivatives.

    Reduction: 2,4-dichloroquinazoline.

Wissenschaftliche Forschungsanwendungen

6-(Benzyloxy)-2,4-dichloroquinazoline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(Benzyloxy)-2,4-dichloroquinazoline involves its interaction with specific molecular targets. The benzyloxy group enhances its ability to bind to certain enzymes or receptors, modulating their activity. The dichloro substituents contribute to the compound’s stability and reactivity, facilitating its interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(Benzyloxy)-2-hydroxyquinazoline
  • 6-(Benzyloxy)-4-chloroquinazoline
  • 6-(Benzyloxy)-2,4-dimethoxyquinazoline

Uniqueness

6-(Benzyloxy)-2,4-dichloroquinazoline is unique due to the presence of both benzyloxy and dichloro groups, which impart distinct chemical properties

Eigenschaften

Molekularformel

C15H10Cl2N2O

Molekulargewicht

305.2 g/mol

IUPAC-Name

2,4-dichloro-6-phenylmethoxyquinazoline

InChI

InChI=1S/C15H10Cl2N2O/c16-14-12-8-11(6-7-13(12)18-15(17)19-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI-Schlüssel

UNIDHUMJWBKEAK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(N=C3Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.